

Understanding the Enantiomers of M826: A Technical Guide

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Compound of Interest		
Compound Name:	(Rac)-M826	
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Abstract

M826 is a potent, selective, and reversible non-peptide inhibitor of caspase-3, a key enzyme in the apoptotic pathway. The existing scientific literature primarily focuses on the biological activity of a single stereoisomer, specifically the (S)-enantiomer, identified by its IUPAC name: 3-([(2S)-2-[5-tert-butyl-3-[[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-2-oxopyrazin-1(2H)-yl]butanoyl]amino)-5-[hexyl(methyl)amino]-4-oxopentanoic acid. This compound has demonstrated significant anti-apoptotic and neuroprotective effects in various in vitro and in vivo models. While the existence of a racemic mixture, denoted as **(Rac)-M826**, is known, there is a notable absence of publicly available data on the synthesis, chiral separation, and comparative biological evaluation of the individual enantiomers. This guide provides a comprehensive overview of the known (S)-enantiomer of M826, while highlighting the current knowledge gap regarding its (R)-enantiomer.

Introduction to M826 and Caspase-3 Inhibition

Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution of apoptosis, or programmed cell death.[1] Among them, caspase-3 is a key effector caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes observed in apoptotic cells. Dysregulation of apoptosis is implicated in a wide range of human diseases, including



neurodegenerative disorders, ischemic injury, and certain cancers. Therefore, the development of selective caspase-3 inhibitors has been a significant focus of therapeutic research.

M826 emerged from a series of pyrazinone mono-amides designed as potent and reversible non-peptide inhibitors of caspase-3.[2] Its (S)-enantiomer has been shown to be a highly effective inhibitor with neuroprotective properties.

Physicochemical and Pharmacological Properties of (S)-M826

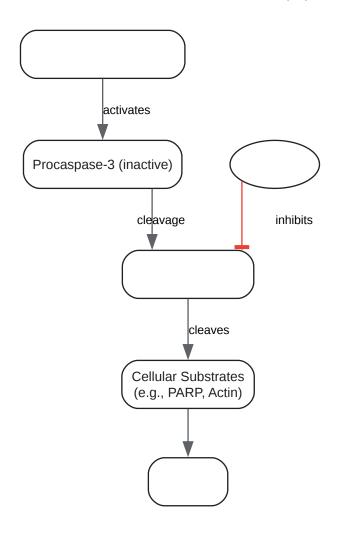
The available data exclusively pertains to the (S)-enantiomer of M826.

Property	Value	Reference
IUPAC Name	3-([(2S)-2-[5-tert-butyl-3-[[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino]-2-oxopyrazin-1(2H)-yl]butanoyl]amino)-5-[hexyl(methyl)amino]-4-oxopentanoic acid	
Molecular Formula	C28H45N7O6	N/A
Molecular Weight	575.70 g/mol	N/A
Caspase-3 Inhibition (IC50)	5 nM	
Caspase-3 Inhibition (Ki)	0.7 nM	[1]
Apoptosis Inhibition (NT2 cells, IC50)	30 nM	[1]
Apoptosis Inhibition (murine cerebellar neurons, IC50)	50 nM	[1]
Apoptosis Inhibition (murine cortical neurons, IC50)	120 nM	[1]
Elimination Half-life (rat striatum)	3 hours	[3]



Mechanism of Action and Signaling Pathway

(S)-M826 exerts its anti-apoptotic effects by directly and reversibly inhibiting the enzymatic activity of caspase-3. By binding to the active site of the enzyme, it prevents the cleavage of downstream substrates that are critical for the execution of the apoptotic program.



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Figure 1. Signaling pathway of M826-mediated inhibition of apoptosis.

Experimental Protocols In Vitro Caspase-3 Inhibition Assay

A standard in vitro assay to determine the inhibitory activity of M826 against caspase-3 involves the use of a fluorogenic substrate, such as Ac-DEVD-AMC.





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Figure 2. Workflow for in vitro caspase-3 inhibition assay.

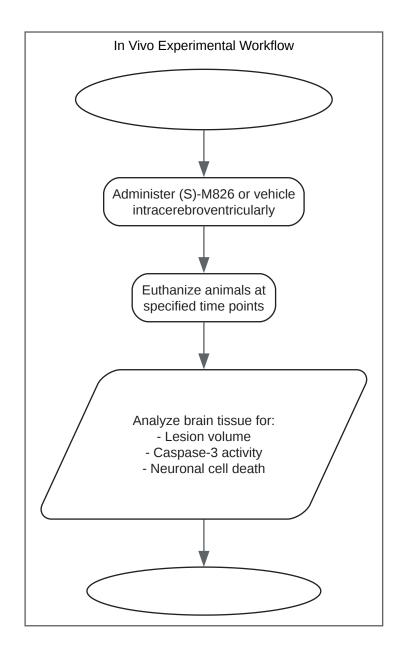
Methodology:

- Recombinant human caspase-3 is incubated with varying concentrations of (S)-M826 in a reaction buffer.
- After a pre-incubation period, the fluorogenic substrate Ac-DEVD-AMC is added to initiate the reaction.
- The cleavage of the substrate by caspase-3 releases the fluorescent molecule AMC.
- The fluorescence is monitored over time using a plate reader.
- The rate of reaction at each inhibitor concentration is used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Neuroprotection Study (Rat Malonate Model of Huntington's Disease)

The neuroprotective effects of (S)-M826 have been evaluated in a rat model of Huntington's disease induced by the mitochondrial toxin malonate.[3]





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Figure 3. Workflow for in vivo neuroprotection study.

Methodology:

- A unilateral striatal lesion is induced in rats by the stereotactic injection of malonate.
- (S)-M826 or a vehicle control is administered via intracerebroventricular injection.



- At predetermined time points, the animals are euthanized, and their brains are collected for analysis.
- Brain sections are analyzed to determine the volume of the lesion, the level of active caspase-3, and the extent of neuronal cell death.[3]

The Enantiomeric Question: (S)-M826 vs. (R)-M826

A significant gap in the current understanding of M826 lies in the characterization of its enantiomers. The publicly available literature exclusively details the synthesis and activity of the (S)-enantiomer. The existence of "(Rac)-M826," a racemic mixture, is noted in commercial catalogs, which logically confirms the existence of the (R)-enantiomer. However, no studies have been published that describe the stereoselective synthesis of (R)-M826, its separation from the racemic mixture, or a direct comparison of its biological activity to that of the (S)-enantiomer.

This lack of data prevents a comprehensive understanding of the structure-activity relationship of the M826 enantiomers. It is plausible that the (R)-enantiomer exhibits different potency, selectivity, or pharmacokinetic properties. Future research should focus on:

- Stereoselective synthesis or chiral separation: Developing methods to obtain the pure (R)enantiomer.
- Comparative biological evaluation: Directly comparing the in vitro and in vivo activities of the (S)- and (R)-enantiomers.
- Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer.

Conclusion

The (S)-enantiomer of M826 is a well-characterized, potent, and selective inhibitor of caspase-3 with demonstrated neuroprotective effects. Its mechanism of action and efficacy in preclinical models are well-documented. However, a comprehensive understanding of the pharmacology of M826 is incomplete without a thorough investigation of its (R)-enantiomer. The lack of data on the synthesis, separation, and biological activity of the individual enantiomers represents a



critical knowledge gap. Future studies addressing these aspects are essential for a complete understanding of the therapeutic potential of this class of caspase-3 inhibitors.

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